N-(3-Bromobenzyl)-1-propanamine hydrochloride
Overview
Description
N-(3-Bromobenzyl)-1-propanamine hydrochloride is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a bromine atom attached to the benzyl group, which is further connected to a propanamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromobenzyl)-1-propanamine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with 1-propanamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Bromobenzyl chloride+1-Propanamine→N-(3-Bromobenzyl)-1-propanamine+HCl
The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromobenzyl)-1-propanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium cyanide, or other nucleophiles in an aqueous or organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted benzylamines.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Scientific Research Applications
N-(3-Bromobenzyl)-1-propanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(3-Bromobenzyl)-1-propanamine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromobenzyl)-1-propanamine hydrochloride
- N-(3-Chlorobenzyl)-1-propanamine hydrochloride
- N-(3-Fluorobenzyl)-1-propanamine hydrochloride
Uniqueness
N-(3-Bromobenzyl)-1-propanamine hydrochloride is unique due to the presence of the bromine atom at the 3-position of the benzyl group. This specific substitution pattern can influence the compound’s reactivity and binding affinity to biological targets, making it distinct from other similar compounds with different halogen substitutions.
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]propan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-6-12-8-9-4-3-5-10(11)7-9;/h3-5,7,12H,2,6,8H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSORRRNVDMMWKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)Br.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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